molecular formula C17H14O7 B191091 Dillenetin CAS No. 3306-29-4

Dillenetin

Cat. No. B191091
CAS RN: 3306-29-4
M. Wt: 330.29 g/mol
InChI Key: MHALJYZRPGYQSI-UHFFFAOYSA-N
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Description

Dillenetin is a hydroxyflavan and a natural product found in Palhinhaea cernua, Gossypium hirsutum, and other organisms1. It is a conjugate acid of a quercetin 3’,4’-dimethyl ether1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Dillenetin. However, the synthesis of similar compounds often involves complex organic reactions. For a detailed synthesis analysis, it would be best to refer to a specialized chemical synthesis database or literature.



Molecular Structure Analysis

Dillenetin has a molecular formula of C17H14O71. Its structure includes a chromen-4-one group and a dimethoxyphenyl group1. For a detailed molecular structure analysis, it would be best to refer to a specialized molecular structure database or software.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving Dillenetin. However, like other organic compounds, it can undergo various chemical reactions depending on the conditions. For a detailed chemical reactions analysis, it would be best to refer to a specialized chemical reactions database or literature.



Physical And Chemical Properties Analysis

Dillenetin has a molecular weight of 330.29 g/mol1. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be found in specialized databases2.


Scientific Research Applications

Flavonoid Isolation and Characterization

A study by (Araujo et al., 2013) described the isolation of dillenetin from the methanolic extract of Combretum lanceolatum flowers. This was one of the first instances of isolating dillenetin from the Combretum genus.

Anti-Ulcerogenic Effects

Research by (Hiruma-Lima et al., 2009) explored the anti-ulcerogenic effects of Curatella americana, which relates to dillenetin, considering its presence in various medicinal plants used for gastrointestinal disorders.

Hepatotoxicity Predictions

In a study on drug-induced liver injury, (Xu et al., 2008) utilized a testing strategy involving various drugs and chemicals, possibly including compounds like dillenetin, to predict hepatotoxicity.

Anti-Xanthine Oxidase Activity

A study by (Khammee et al., 2019) investigated the anti-xanthine oxidase activity of dillenetin, highlighting its potential as a xanthine oxidase inhibitor.

Anticancer Potential

The work of (Khan et al., 2019) explored the extraction of dillenetin from Dillenia indica fruits, evaluating its potential as an anticancer agent against various cancer cell lines.

α-Glucosidase Inhibitory Effects

(Liu et al., 2014) studied dillenetin among other compounds for their α-glucosidase inhibitory effects, which could be significant for applications in diabetes management.

Anti-Inflammatory and Analgesic Activity

In a study focusing on Curatella americana, (Alexandre-Moreira et al., 1999) examined the anti-inflammatory and analgesic activities of compounds including dillenetin.

Antioxidant Activity

The work by (Badr, 2014) involved isolating dillenetin-3-O-glucoside from Phragmanthera austroarabica, assessing its significant free radical scavenging activities.

Bioactive Compounds and Pharmacological Properties

In a comprehensive study, (Zengin et al., 2018) explored various bioactive compounds, including dillenetin, for their antioxidant, enzyme inhibitory, and anti-inflammatory properties.

Triterpene Ester Research

Research by (Al-Musayeib et al., 2013) included the isolation of dillenetin-3-O-β-d-glucopyranoside and its evaluation for antioxidant activity.

Comparative Flavonoid Analysis

A comparative analysis of flavonoid aglycones in various plant species by (Merfort, 1985) identified dillenetin among several other compounds.

Safety And Hazards

The safety and hazards of Dillenetin are not clearly stated in the available resources. It’s important to handle all chemicals with appropriate safety measures. For detailed safety and hazard information, it would be best to refer to a Material Safety Data Sheet (MSDS) or similar resources.


Future Directions

The future directions of Dillenetin research are not clearly stated in the available resources. However, given its natural occurrence and interesting chemical structure, it could be a subject of future studies in various fields such as medicinal chemistry, natural product chemistry, and pharmacology.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, it would be best to refer to specialized databases and literature.


properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-11-4-3-8(5-12(11)23-2)17-16(21)15(20)14-10(19)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHALJYZRPGYQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186715
Record name Dillenetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3',4'-Di-O-methylquercetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037354
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Dillenetin

CAS RN

3306-29-4
Record name Quercetin 3′,4′-dimethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3306-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dillenetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003306294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dillenetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DILLENETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3Z5LJ2T0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3',4'-Di-O-methylquercetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037354
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

291 - 292 °C
Record name 3',4'-Di-O-methylquercetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037354
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
G Pavanasasivam, MUS Sultanbawa - Journal of the Chemical Society …, 1975 - pubs.rsc.org
… and 3,5,7-Trihydroxy-3',4'-dimethoxyflavone (Dillenetin) : Two New Natural Products from Dillenia indica L. … This new natural product has been named dillenetin. Although the …
Number of citations: 20 pubs.rsc.org
LCJ Araujo, VC da Silva, EL Dall'Oglio… - Biochem. Syst …, 2013 - academia.edu
This work describes the isolation and characterization of four flavonoids from the methanolic extract of the flowers of Combretum lanceolatum. Their structures were elucidated on the …
Number of citations: 10 www.academia.edu
T Khammee, J Chokboribal - International Poster Presentations, 2019 - ejs.bsru.ac.th
… Kaempferide (1) and dillenetin (2) demonstrated inhibition activity at 2.18 and 5.07 uM, respectively. In the case of gallic acid (4), prevention in protein denaturation with an IC50 value of …
Number of citations: 0 ejs.bsru.ac.th
RH Jiao, HM Ge, DH Shi, RX Tan - Journal of natural products, 2006 - ACS Publications
Fractionation of the ethanol extract of Palhinhaea cernua afforded a new (1) and two known p-coumaroylated apigenin glycosides (2, 3) in addition to dillenetin, rhamnazin, α-onocerin, β…
Number of citations: 64 pubs.acs.org
T Khammee, A Rattanapittayapron… - Rasayan J …, 2019 - rasayanjournal.co.in
… Kaempferide and dillenetin showed lesser activity with an IC50 value of 1.44 ± 0.04 and 0.76 ± 0.17 mM, respectively. Whereas all other isolated compounds were inactive (inactive at …
Number of citations: 7 rasayanjournal.co.in
D Gandhi, P Mehta - Journal of applied pharmaceutical Science, 2013 - japsonline.com
… Based on phytochemical investigations these plants are reported to contain active constituents like betulin, betulinic acid, dillenetin, dipoloic acid, myricetin, quercetin derivatives etc. …
Number of citations: 75 japsonline.com
ME Haque, MN Islam, M Hossain… - … University Journal of …, 2008 - academia.edu
… Two new compounds dihydro-isorhamnetin from the stem bark and dillenetin from the pericarp of Dillenia indica have been isolated. 4 Rhammentin 3-glucoside also isolated from the …
Number of citations: 31 www.academia.edu
S Kumkarnjana, R Suttisri, U Nimmannit… - Journal of Integrative …, 2018 - Elsevier
… ring B of quercetin with orthodimethoxy substituents of dillenetin (13) appeared to increase the … 3′ of dillenetin (13), as seen in ombuin (7), led to absence of the anti-adipogenic effect. …
Number of citations: 23 www.sciencedirect.com
MA Khan, T Ahamad, M Saquib… - Natural Product …, 2021 - Taylor & Francis
Bioassay targeted, 80% aqueous ethanol crude extract of the fruits of Dillenia indica Linn, using the unmodified household coffee maker, afforded five compounds, namely betulinic acid …
Number of citations: 6 www.tandfonline.com
PM Gowsala, SS Uvais - J. Chem. Soc., Perkin Trans, 1975
Number of citations: 2

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